Mettl3-IN-4

Description

Significance of N6-methyladenosine (m6A) as an Epitranscriptomic Modification in Eukaryotic RNAs

N6-methyladenosine (m6A) is the most abundant and prevalent internal post-transcriptional modification on eukaryotic messenger RNA (mRNA) and non-coding RNAs. mdpi.comelsevier.esspandidos-publications.com This dynamic and reversible chemical modification, occurring at the nitrogen-6 position of adenine (B156593), plays a critical role in regulating gene expression at the post-transcriptional level. mdpi.comelsevier.esfrontiersin.org The m6A modification is highly conserved among species and is typically found within the consensus motif RRACH ([G/A/U][G>A]m6AC[U>A>C]). mdpi.com It is enriched in specific regions of mRNA, such as near stop codons, in 3' untranslated regions (3'UTRs), and within long internal exons. mdpi.comdovepress.com

The presence of m6A on RNA transcripts influences nearly all aspects of RNA metabolism. mdpi.comacs.org This includes regulating mRNA splicing, nuclear export, stability, degradation, and translation efficiency. mdpi.comelsevier.esoup.comfrontiersin.org By modulating these processes, m6A is involved in a wide array of crucial biological functions. mdpi.comfrontiersin.org Dysregulation of m6A methylation has been implicated in the pathogenesis of various human diseases, including cancer, neurological disorders, and metabolic diseases, highlighting its importance in maintaining cellular homeostasis. elsevier.esspandidos-publications.comfrontiersin.org

Role of METTL3 as a Core Catalytic Component of the m6A Methyltransferase Complex (MTC)

The deposition of m6A is orchestrated by a large multi-subunit enzyme complex known as the m6A methyltransferase complex (MTC), often referred to as "writers". frontiersin.orgoup.com At the heart of this complex lies Methyltransferase-like 3 (METTL3), which serves as the primary catalytic subunit. frontiersin.orgbellbrooklabs.comactivemotif.com METTL3 is responsible for transferring a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the adenosine (B11128) base on the RNA substrate. dovepress.comfrontiersin.orgbellbrooklabs.com

METTL3 does not function in isolation. It forms a stable and catalytically active heterodimer with Methyltransferase-like 14 (METTL14). bellbrooklabs.comactivemotif.com While METTL3 contains the active site for catalysis, METTL14 plays a crucial structural role, stabilizing the complex and facilitating the recognition and binding of the target RNA substrate. acs.orgbellbrooklabs.comactivemotif.com This heterodimer forms the core of the MTC.

This core complex associates with several other regulatory proteins to form the complete MTC, also known as the m6A-METTL-associated complex (MACOM). bellbrooklabs.com Key components include:

Vir-like m6A methyltransferase associated (VIRMA): Also known as KIAA1429, VIRMA acts as a bridging protein, connecting the core complex with other components and helping to target the complex to specific mRNA regions like the 3'-UTR. bellbrooklabs.com

RNA-binding motif protein 15 (RBM15) and RBM15B: These proteins help direct the MTC to U-rich regions within the RNA sequence. bellbrooklabs.com

Zinc finger CCCH-type containing 13 (ZC3H13): ZC3H13 acts as a scaffold, promoting the interaction between WTAP and RBM15 and modulating the nuclear localization of the complex. bellbrooklabs.com

The coordinated action of these proteins ensures the precise and efficient methylation of target RNAs. cancerbiomed.orgfrontiersin.org

METTL3 is the sole catalytic engine of the MTC. frontiersin.orgresearchgate.net Its C-terminal domain contains the methyltransferase domain, which features a characteristic Rossmann fold for binding the methyl donor, S-adenosyl-L-methionine (SAM). elifesciences.orgnih.gov METTL3 catalyzes the transfer of the methyl group from SAM to the N6 position of a specific adenine residue on the target RNA, producing the m6A modification and S-adenosyl-L-homocysteine (SAH) as a byproduct. acs.orgresearchgate.net Although METTL3 possesses the catalytic machinery, its activity is significantly enhanced upon forming the heterodimer with METTL14, which is crucial for substrate RNA binding and presentation to the active site. bellbrooklabs.comactivemotif.com

Multifaceted Biological Functions Regulated by METTL3-mediated m6A Modification

Through its catalytic activity, METTL3-mediated m6A modification exerts profound control over a vast range of biological processes by fine-tuning gene expression at the post-transcriptional level. spandidos-publications.comfrontiersin.orgfrontiersin.org

The m6A mark deposited by METTL3 acts as a signal that is interpreted by various "reader" proteins, which in turn dictate the fate of the modified mRNA. oup.comcellsignal.com

mRNA Splicing: In the nucleus, m6A can influence pre-mRNA splicing, leading to the generation of different transcript isoforms. frontiersin.orgoup.comijbs.com

mRNA Translation: METTL3 and the m6A mark can also regulate the efficiency of protein translation. oup.comfrontiersin.org This can occur through various mechanisms, including the recruitment of translation initiation factors by reader proteins like YTHDF1 or, in some contexts, by METTL3 itself, independent of its catalytic activity. ijbs.comnih.gov The location of the m6A mark within the transcript (e.g., 5'UTR, coding sequence, or 3'UTR) can have distinct effects on translation initiation and elongation. nih.gov

By controlling the expression of a multitude of target genes, METTL3-mediated m6A modification is deeply implicated in fundamental cellular processes. frontiersin.orgnih.gov Research has demonstrated the critical role of METTL3 in:

Cell Proliferation and Cell Cycle: METTL3 can act as either an oncogene or a tumor suppressor depending on the cellular context by regulating the expression of key cell cycle proteins and proliferation-related genes. frontiersin.orgnih.govnih.gov For instance, it can promote the proliferation of certain cancer cells by enhancing the stability or translation of oncogenic mRNAs. nih.govnih.gov

Apoptosis: METTL3 influences programmed cell death by modifying the transcripts of apoptosis-related genes, such as BCL2. nih.govnih.gov

Cell Differentiation: The m6A modification is crucial for cell fate determination and the proper differentiation of stem cells. frontiersin.orgnih.gov

Migration and Invasion: METTL3 has been shown to regulate the migratory and invasive properties of cells, often by modulating the expression of genes involved in the epithelial-mesenchymal transition (EMT). frontiersin.orgnih.gov

The dysregulation of these METTL3-controlled processes is a common feature in many human cancers, making METTL3 a significant focus of research. frontiersin.orgoncotarget.comijbs.com

Broader Biological Systems (Metabolism, Inflammation, Innate Immunity, Nervous System Development and Function)

The influence of METTL3-mediated m6A methylation extends across diverse and critical biological systems. Its function is crucial for maintaining homeostasis, and its altered activity is implicated in various pathological states.

Metabolism: METTL3 is a significant regulator of both lipid and glucose metabolism. In the liver, METTL3 has been shown to influence the stability of mRNAs for key metabolic regulators. abmole.com For example, studies have indicated that METTL3 can modulate hepatic insulin (B600854) sensitivity and fatty acid metabolism. abmole.commedchemexpress.com In adipose tissue, METTL3 plays a role in adipogenesis and the "beiging" of white adipose tissue, a process that increases energy expenditure. nih.gov The enzyme affects the stability of transcripts involved in thermogenesis, highlighting its potential as a target in metabolic disorders like obesity and type 2 diabetes. nih.govbiorxiv.org Depletion of Mettl3 in mouse models has been linked to changes in lipid accumulation and insulin sensitivity, underscoring its central role in metabolic homeostasis. medchemexpress.com

Inflammation and Innate Immunity: METTL3 is deeply involved in regulating inflammatory responses and the innate immune system. It modulates the function of key immune cells, including macrophages, dendritic cells (DCs), and T cells. nih.govabmole.com In macrophages, METTL3 can control the expression of crucial signaling molecules in pathways like the Toll-like receptor (TLR) signaling cascade. researchgate.netabmole.com For instance, METTL3-mediated m6A modification can affect the stability of transcripts for both pro- and anti-inflammatory factors, thereby fine-tuning the inflammatory response. abmole.comresearchgate.net Depletion of METTL3 in immune cells can alter cytokine production and the cellular response to pathogens. Research has shown that METTL3 inhibition can trigger a cell-intrinsic interferon response, which is critical for antiviral and antitumor immunity. This suggests that METTL3 acts as a key checkpoint in controlling innate immune activation.

Nervous System Development and Function: The m6A modification is highly enriched in the brain, and METTL3 plays an indispensable role in the development and function of the nervous system. researchgate.net METTL3 is critical for neurogenesis, the process of generating new neurons. Studies using conditional knockout mice have demonstrated that the deletion of Mettl3 in the nervous system leads to severe defects in brain development, particularly in the cerebellum, by affecting the stability of mRNAs related to development and apoptosis. researchgate.net Furthermore, METTL3 is involved in higher-order brain functions, including learning and memory. nih.gov It regulates the translation of immediate early genes required for the formation of long-term memories. researchgate.net Dysregulation of METTL3 expression has also been associated with neurodegenerative disorders, suggesting its importance in maintaining neuronal health. uniprot.org

Rationale for Pharmacological Modulation of METTL3 Activity in Research

The central role of METTL3 in a multitude of critical and disease-relevant biological processes makes it a compelling target for pharmacological intervention. The development of small-molecule inhibitors allows researchers to probe the function of m6A methylation with temporal and dose-dependent control, offering advantages over genetic knockout models which can sometimes trigger compensatory mechanisms.

The rationale for using inhibitors like Mettl3-IN-4 in research is multifaceted:

Target Validation: Pharmacological inhibitors are crucial for validating METTL3 as a therapeutic target in various diseases, including cancer, metabolic disorders, and inflammatory conditions. uniprot.org By observing the phenotypic effects of METTL3 inhibition in cell and animal models, researchers can confirm the enzyme's role in disease pathology.

Mechanistic Studies: Inhibitors allow for the precise dissection of the dynamic roles of m6A modification. Researchers can study the immediate downstream effects of blocking METTL3's catalytic activity on specific mRNA transcripts, elucidating how m6A regulates their stability, translation, and processing in different contexts.

Therapeutic Potential: In oncology, aberrant METTL3 activity often promotes tumor growth and resistance to therapy. abmole.com Inhibitors have shown promise in preclinical models by suppressing cancer cell proliferation, inducing apoptosis, and enhancing antitumor immunity. The ability of METTL3 inhibitors to induce an interferon response makes them particularly attractive for combination therapies with immune checkpoint blockers.

Exploring Complex Biology: In complex processes like neurodevelopment and metabolism, genetic deletion of Mettl3 can be lethal or lead to severe developmental defects, complicating the study of its function in adult tissues. Potent, selective, and cell-permeable inhibitors provide a means to study the function of METTL3 in specific adult cell types and disease models without the confounding effects of developmental abnormalities.

The availability of chemical probes to modulate METTL3 activity is a significant advancement for the field of epitranscriptomics, paving the way for a deeper understanding of m6A biology and the development of novel therapeutic strategies.

Data Tables

Table 1: Properties of this compound (Note: Data is based on publicly available information from chemical databases. No peer-reviewed experimental data is currently available.)

| Property | Value | Source |

| Molecular Formula | C18H27N7O4 | PubChem researchgate.net |

| CAS Number | 2506098-78-6 | AbMole BioScience |

| Predicted Function | METTL3 Inhibitor | AbMole BioScience |

Structure

3D Structure

Properties

Molecular Formula |

C18H27N7O4 |

|---|---|

Molecular Weight |

405.5 g/mol |

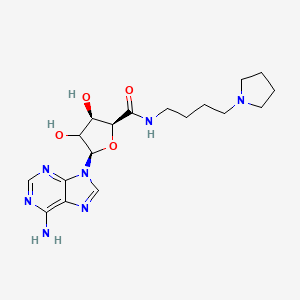

IUPAC Name |

(2S,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-N-(4-pyrrolidin-1-ylbutyl)oxolane-2-carboxamide |

InChI |

InChI=1S/C18H27N7O4/c19-15-11-16(22-9-21-15)25(10-23-11)18-13(27)12(26)14(29-18)17(28)20-5-1-2-6-24-7-3-4-8-24/h9-10,12-14,18,26-27H,1-8H2,(H,20,28)(H2,19,21,22)/t12-,13?,14+,18-/m1/s1 |

InChI Key |

JMNRGOYZLMWBLZ-FEWYLQRLSA-N |

Isomeric SMILES |

C1CCN(C1)CCCCNC(=O)[C@@H]2[C@@H](C([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |

Canonical SMILES |

C1CCN(C1)CCCCNC(=O)C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |

Origin of Product |

United States |

Molecular Mechanism of Mettl3 in 4

Specificity as a METTL3 Inhibitor

Mettl3-IN-4 demonstrates a high degree of specificity for METTL3. Research has shown that some METTL3 inhibitors are highly selective, with one example showing over 1,000-fold selectivity for METTL3 when tested against a panel of other methyltransferases. glpbio.com This specificity is crucial for its use as a chemical probe to study the biological functions of METTL3 without significantly affecting other cellular processes. acs.org The METTL3-METTL14 heterodimer is the primary target, with METTL3 being the catalytic subunit. acs.orgacs.org

This compound functions as a competitive inhibitor by binding to the S-adenosylmethionine (SAM) binding site on the METTL3 subunit. acs.orgfrontiersin.org SAM is the methyl donor co-substrate for the m6A methylation reaction. elifesciences.orgelifesciences.org By occupying this pocket, this compound prevents SAM from binding, thereby inhibiting the transfer of a methyl group to the adenosine (B11128) residues on the RNA strand. elifesciences.orgnih.gov The development of small-molecule inhibitors that compete with SAM has been a key strategy in targeting METTL3. acs.org

While competitive inhibition at the SAM site is a primary mechanism, the potential for allosteric modulation of METTL3 has also been explored. Allosteric inhibitors bind to a site distinct from the active site, inducing a conformational change that alters the enzyme's activity. researchgate.net Studies have identified allosteric binding sites on the METTL3-METTL14 complex. researchgate.net For instance, the compound CDIBA (4-[2-[5-chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]-ethoxy]benzoic acid) was identified as a noncompetitive, allosteric inhibitor of the METTL3-METTL14 complex. researchgate.net This suggests that compounds could modulate METTL3 activity without directly competing with SAM. researchgate.net

Inhibition of METTL3-METTL14 Catalytic Activity

The binding of this compound to the METTL3 subunit directly inhibits the catalytic activity of the METTL3-METTL14 complex. elifesciences.orgnih.gov METTL3 is the catalytic core, while METTL14 plays a structural role, stabilizing the complex and facilitating RNA substrate binding. acs.orgacs.orgnih.gov The inhibition of METTL3's catalytic function is sufficient to induce biological effects, such as apoptosis and differentiation in certain cancer cells. elifesciences.orgelifesciences.org The enzymatic activity of the METTL3-METTL14 complex is essential for its biological functions, and its inhibition is a key therapeutic strategy. nih.govpatsnap.com

| Experimental Model | Treatment | Effect on Global m6A Levels | Reference |

|---|---|---|---|

| Pancreatic and Liver Cancer Cells | METTL3 Knockdown | Decreased | frontiersin.org |

| HEK293T and H1299 Cells | METTL3 shRNA | Significantly Reduced | oup.com |

| Mettl3 Conditional Knockout Mice | Genetic Deletion | Decreased | mpg.de |

| Human Bronchial Epithelial Cells | METTL3 siRNA | Decreased | nih.gov |

Mettl3 in 4 Modulated Cellular and Molecular Processes

Regulation of Gene Expression Profiles through Altered m6A Modification

The enzyme METTL3 is a primary "writer" of m6A, the most abundant internal modification on eukaryotic mRNA. frontiersin.orgnih.gov This modification is a dynamic and reversible process that influences many aspects of RNA metabolism and gene expression. nih.govuniprot.org METTL3, typically as part of a heterodimer with METTL14, catalyzes the addition of a methyl group to adenosine (B11128) residues, primarily within a 5'-[AG]GAC-3' consensus sequence. uniprot.org The functional outcomes of m6A modification are executed by "reader" proteins that recognize the mark and mediate downstream effects. frontiersin.org Consequently, inhibiting METTL3 alters the m6A landscape of the transcriptome, leading to profound changes in gene expression that are critical for various biological processes, including cell differentiation, stress responses, and the maintenance of a cancerous state. nih.govcam.ac.ukoup.com

The inhibition of METTL3 has a significant and context-dependent impact on the stability of messenger RNA (mRNA). The m6A modification can earmark transcripts for degradation or, conversely, protect them from it. A primary mechanism for m6A-mediated decay involves the YTHDF2 reader protein, which selectively binds to m6A-modified transcripts and recruits them to processing bodies for degradation. nih.gov

Blocking METTL3 function can therefore alter the half-life of specific mRNAs. For instance, in colon cancer cells, the knockout of METTL3 was shown to increase the stability of SOCS2 mRNA by reducing its decay rate. spandidos-publications.com Similarly, METTL3 knockdown in prostate cancer cells slowed the degradation of USP4 mRNA. thno.org In contrast, the stability of other transcripts can be positively regulated by METTL3. Studies have shown that upon METTL3 knockdown, the decay rates of ARHGDIA mRNA were elevated. thno.org These findings underscore that METTL3's role in mRNA stability is not uniform but is dependent on the specific transcript and the cellular environment.

Interactive Data Table: Effect of METTL3 Inhibition on mRNA Stability

| Target mRNA | Cell Context | Effect of METTL3 Inhibition/Depletion | Outcome on mRNA | Reference |

| SOCS2 | Colon Cancer (SW480) | Decreased decay rate | Increased stability | spandidos-publications.com |

| USP4 | Prostate Cancer (PCa) | Slowed degradation rate | Increased stability | thno.org |

| ARHGDIA | Prostate Cancer (PCa) | Elevated decay rate | Decreased stability | thno.org |

| ZBTB4 | Human Bronchial Epithelial | Not specified | Increased expression | nih.gov |

Beyond stability, METTL3 inhibition profoundly affects the efficiency of mRNA translation. METTL3 can promote protein synthesis through both m6A-dependent and m6A-independent pathways.

In the m6A-dependent mechanism, reader proteins such as YTHDF1 and IGF2BPs recognize the m6A mark and recruit translation machinery. nih.govmdpi.com For example, YTHDF1 can recognize m6A in the 3' untranslated region (3'UTR) and facilitate interaction with the translation initiation factor eIF3 to promote translation, sometimes in cooperation with YTHDF3. nih.govoup.com

METTL3 can also enhance translation independently of its catalytic activity. Research has shown that METTL3 can directly interact with the eukaryotic translation initiation factor 3 subunit h (eIF3h). aacrjournals.orgelifesciences.org This interaction is thought to induce an mRNA looping structure, bringing the 3'UTR in proximity to the 5' cap, which facilitates ribosome recycling and enhances the translation of target oncogenes. aacrjournals.org Depletion of METTL3 leads to a reduced translation efficiency for a large group of mRNAs, causing them to shift to lighter polysome fractions. nih.govbiorxiv.org In acute myeloid leukemia (AML) cells, loss of methylation on transcripts like SP1 and SP2 does not affect transcription but reduces protein synthesis by shifting these transcripts to lower polysome fractions. nih.gov

The co-transcriptional deposition of m6A by METTL3 has a direct role in regulating alternative splicing (AS). Acute depletion of METTL3 results in widespread changes to splicing patterns, including both exon skipping and intron retention. biorxiv.orgfrontiersin.orgnih.gov The influence of m6A on splicing is often position-dependent and mediated by nuclear reader proteins.

The m6A reader YTHDC1 is known to regulate mRNA splicing by recruiting splicing factors like SRSF3 and SRSF10 to m6A-containing transcripts. frontiersin.orgeuropeanreview.org The loss of m6A marks following METTL3 inhibition can therefore disrupt the binding of these factors, leading to altered exon inclusion or exclusion. frontiersin.org Intriguingly, this regulation can form a feedback loop, as acute METTL3 depletion has been shown to alter the splicing of several genes within the m6A pathway itself, including Ythdc1, thereby impacting its own regulatory network. biorxiv.org Studies in prostate cancer have demonstrated that METTL3-regulated alternative splicing is heterogeneous and cell-type specific, affecting key cancer-related genes like MKNK2. frontiersin.org

The regulatory scope of METTL3 inhibition extends to non-coding RNAs (ncRNAs), including microRNAs (miRNAs) and long non-coding RNAs (lncRNAs). METTL3-mediated m6A modification is a critical step in the maturation of a subset of miRNAs. frontiersin.org METTL3 marks primary miRNA transcripts (pri-miRNAs), which facilitates their recognition and processing by the DGCR8 microprocessor complex. uniprot.orgijbs.com Inhibition of METTL3 can therefore impair the maturation of specific miRNAs, disrupting their downstream gene-silencing functions. frontiersin.org

METTL3 also regulates the stability and function of lncRNAs. For example, the stability of the lncRNA MALAT1 is enhanced by METTL3 in an m6A-dependent manner. frontiersin.org In another instance, METTL3-mediated m6A modification was found to stabilize the lncRNA LINC00958. frontiersin.org By altering the m6A status of these ncRNAs, METTL3 inhibition can disrupt their complex regulatory roles in gene expression and cellular function.

Impact on DNA Damage Response and Repair Mechanisms

METTL3 is an important participant in the cellular response to DNA damage (DDR). Inhibiting its function can sensitize cells to DNA-damaging agents by impairing critical repair pathways. nih.gov Following DNA damage from sources like ultraviolet (UV) radiation, METTL3 is recruited to the damage sites. mdpi.com There, it catalyzes m6A modification on transcripts, which in turn facilitates the recruitment of DNA repair factors, such as DNA polymerase κ (Pol κ), to execute the repair. uniprot.orgmdpi.com

Studies have shown that depleting METTL3 leads to defects in transcription-coupled nucleotide excision repair (TC-NER), a pathway that repairs lesions on the transcribed strand of DNA. nih.govoup.com Furthermore, METTL3 is implicated in the repair of uracil-based DNA lesions. elifesciences.orgbiorxiv.org It is proposed that METTL3 adds m6A marks directly to DNA at damage sites, which helps guide the repair enzyme UNG2 to the lesion. elifesciences.orgbiorxiv.org Consequently, inhibiting METTL3 can make cells more vulnerable to DNA damage and enhance the efficacy of certain chemotherapeutic agents. elifesciences.orgbiorxiv.org

Interactive Data Table: Role of METTL3 in DNA Damage Response

| DNA Damage Type | Cellular Context | Role of METTL3 | Consequence of METTL3 Inhibition/Depletion | Reference |

| UV-induced lesions | Various cell lines | Recruits DNA polymerase κ to damage sites | Impaired DNA repair, enhanced cell sensitivity | uniprot.orgmdpi.com |

| Transcription-blocking damage | Various cell lines | Promotes transcription-coupled NER (TC-NER) | Defective TC-NER, increased sensitivity to damage | nih.govoup.com |

| Uracil-based lesions | Cancer cells | Adds m6A marks to DNA to help direct UNG2 repair | Increased sensitivity to uracil-based chemotherapeutics | elifesciences.orgbiorxiv.org |

| Double-strand breaks (DSBs) | Glioma stem-like cells | Facilitates homologous recombination repair | Enhanced sensitivity to γ-rays, accumulation of DSBs | mdpi.com |

Modulation of Intracellular Signaling Pathways

METTL3 acts as a key regulator of major intracellular signaling pathways that are often dysregulated in disease. nih.gov Inhibition of METTL3 can therefore recalibrate these critical networks. The PI3K/AKT/mTOR pathway is a frequently modulated target. In some cancers, such as renal and endometrial cancer, METTL3 functions as a tumor suppressor, and its inhibition or downregulation leads to the activation of the PI3K/AKT/mTOR pathway. nih.govspandidos-publications.com Conversely, in other contexts like endothelial progenitor cells, METTL3 overexpression activates the PI3K/AKT pathway to promote angiogenesis. frontiersin.org

Other significant pathways are also under METTL3's control. Evidence points to METTL3's ability to modulate the MAPK, JAK/STAT, and Wnt/β-catenin signaling cascades. nih.gov For example, in gastric cancer, METTL3 has been shown to promote metastasis through the miR-1246/SPRED2/MAPK pathway. amegroups.org In the innate immune system, METTL3 modulates Toll-like receptor 4 (TLR4) signaling in neutrophils by increasing both the stability and translation of TLR4 mRNA, thereby amplifying the inflammatory response. researchgate.net The widespread influence of METTL3 on these core signaling pathways highlights the therapeutic potential of its inhibition across a range of diseases. nih.gov

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling cascade is a crucial regulator of cell growth, survival, and metabolism. Studies have demonstrated that the methyltransferase METTL3, the target of Mettl3-IN-4, can influence this pathway in various cellular contexts.

In retinoblastoma, elevated expression of METTL3 has been shown to activate the PI3K/AKT/mTOR pathway, thereby promoting cancer cell proliferation, migration, and invasion. researchgate.net This activation leads to the downstream phosphorylation of S6K1 and 4E-BP1, key effectors in protein synthesis. researchgate.net Conversely, in renal cell carcinoma, METTL3 appears to act as a tumor suppressor by negatively regulating the PI3K/AKT/mTOR pathway. oncotarget.com Knockdown of METTL3 in renal cell carcinoma cells resulted in increased phosphorylation of PI3K, AKT, and mTOR, promoting cell proliferation. oncotarget.com

Furthermore, METTL3 has been implicated in radiation-induced cardiac fibrosis through the modulation of the Akt/mTOR pathway. biorxiv.org In this context, METTL3 promotes the proliferation and differentiation of cardiac fibroblasts by activating this signaling cascade. biorxiv.org Similarly, in endothelial progenitor cells, METTL3 enhances angiogenesis by activating the PI3K/AKT pathway, leading to increased levels of VEGF. frontiersin.org The table below summarizes the effect of METTL3 modulation on the PI3K/AKT/mTOR pathway in different cell types.

| Cell Type | Effect of METTL3 Overexpression | Effect of METTL3 Knockdown/Inhibition | Downstream Effects |

| Retinoblastoma Cells | Activation of PI3K/AKT/mTOR pathway | - | Increased proliferation, migration, and invasion researchgate.net |

| Renal Cell Carcinoma Cells | Inhibition of PI3K/AKT/mTOR pathway | Increased phosphorylation of PI3K, AKT, mTOR | Increased cell proliferation oncotarget.com |

| Cardiac Fibroblasts | Activation of Akt/mTOR pathway | Attenuation of fibrosis | Promotion of proliferation and myofibroblast differentiation biorxiv.org |

| Endothelial Progenitor Cells | Activation of PI3K/AKT pathway | Reduced levels of VEGF, PI3Kp110, and p-AKT | Enhanced angiogenesis frontiersin.org |

| Fungal Keratitis Model | - | Attenuated PI3K/AKT pathway activation | Reduced inflammation arvojournals.org |

MAPK/ERK Pathway

The MAPK/ERK pathway is another fundamental signaling route that governs cell proliferation, differentiation, and survival. Research indicates that METTL3 can modulate this pathway, influencing cellular responses.

In the context of melanoma, METTL3 overexpression has been linked to resistance to the targeted therapy PLX4032. This resistance is mediated by the reactivation of the RAF/MEK/ERK pathway through the increased translation of EGFR mRNA. researchgate.net Conversely, in a mouse model of traumatic brain injury, downregulation of METTL3 was associated with the MAPK signaling pathway. mdpi.com

During skeletal muscle differentiation, the expression of METTL3 and METTL14 is downregulated. Overexpression of these methyltransferases inhibits myotube formation by facilitating ERK/MAPK signaling. frontiersin.org Conversely, their knockdown accelerates differentiation by suppressing this pathway. frontiersin.org In hepatic ischemia/reperfusion injury, METTL3 deficiency was found to exacerbate injury by activating the MAPK signaling pathway, specifically increasing the phosphorylation of ERK and JNK. medsci.org

| Cellular Context | Effect of METTL3 Modulation | Downstream Effects |

| Melanoma | Overexpression promotes RAF/MEK/ERK pathway reactivation | Induces resistance to PLX4032 researchgate.net |

| Traumatic Brain Injury | Downregulation associated with MAPK signaling | Contributes to TBI development mdpi.com |

| Skeletal Muscle Differentiation | Overexpression facilitates ERK/MAPK signaling | Inhibits myotube formation frontiersin.org |

| Hepatic Ischemia/Reperfusion Injury | Deficiency activates MAPK signaling (p-ERK, p-JNK) | Exacerbates liver injury medsci.org |

Wnt/β-catenin Signaling

The Wnt/β-catenin pathway plays a critical role in embryonic development and tissue homeostasis, and its dysregulation is often implicated in cancer. METTL3 has been shown to influence this pathway through various mechanisms.

In colorectal cancer, knockdown of METTL3 has been observed to inhibit the Wnt/β-catenin signaling pathway by downregulating the expression of Wnt3a and β-catenin, and suppressing the nuclear entry of β-catenin. spandidos-publications.com This, in turn, can increase the sensitivity of cancer cells to chemotherapy. spandidos-publications.com Another study in colorectal cancer showed that METTL3-mediated m6A modification of Sec62 mRNA upregulates its expression, which then potentiates Wnt signaling by preventing β-catenin from binding to the APC complex. spandidos-publications.com

In contrast, a study on hepatoblastoma progression suggests a different regulatory role, where METTL3 and miR-186 are involved in regulating the Wnt/β-catenin pathway. researchgate.net In nasopharyngeal carcinoma, METTL3 was found to activate the canonical Wnt signaling pathway by promoting the m6A methylation of Tankyrase, a negative regulator of AXIN1. researchgate.net Furthermore, in proliferative vitreoretinopathy, overexpression of METTL3 inhibits cell proliferation by modulating the Wnt/β-catenin pathway. researchgate.net Research has also demonstrated that METTL3 promotes kidney fibrosis by upregulating β-catenin signaling through the m6A modification of β-catenin mRNA, leading to its stabilization. ijbs.com

| Cellular Context | Effect of METTL3 Modulation | Downstream Effects |

| Colorectal Cancer | Knockdown inhibits Wnt/β-catenin pathway | Increased sensitivity to oxaliplatin (B1677828) spandidos-publications.com |

| Colorectal Cancer | Upregulation of Sec62 via m6A modification | Potentiation of Wnt signaling spandidos-publications.com |

| Hepatoblastoma | Crosstalk with miR-186 regulates Wnt/β-catenin | Affects hepatoblastoma progression researchgate.net |

| Nasopharyngeal Carcinoma | Activates Wnt/β-catenin pathway via Tankyrase | Enhances cancer cell motility researchgate.net |

| Proliferative Vitreoretinopathy | Overexpression inhibits Wnt/β-catenin pathway | Attenuates PVR and EMT of RPE cells researchgate.net |

| Kidney Fibrosis | Upregulation stimulates β-catenin signaling | Promotes kidney fibrosis ijbs.com |

Notch Pathway

The Notch signaling pathway is an evolutionarily conserved pathway that regulates cell fate decisions, proliferation, and apoptosis. Studies have implicated METTL3 in the regulation of this pathway.

In glioma, METTL3 can activate the Notch pathway, targeting key components such as NOTCH3, DLL3, and HES1, thereby promoting glioma development. mdpi.com Conversely, another study in glioma showed that downregulation of METTL3 mediated glioblastoma occurrence by altering the PI3K/Akt pathway, suggesting a complex role for METTL3 in this cancer. mdpi.com In cholangiocarcinoma, Notch signaling regulates the expression of METTL3, which in turn mediates the N6-methyladenosine modification of TAZ mRNA, a Hippo pathway effector, to enhance its translation. nih.gov Furthermore, METTL3-mediated m6A modification of primary miRNAs can facilitate their processing, and loss of endothelial METTL3 has been shown to impair definitive hematopoiesis via Notch signaling during mouse embryogenesis. ahajournals.org

| Cellular Context | Effect of METTL3 Modulation | Downstream Effects |

| Glioma | Activation of Notch pathway (targets NOTCH3, DLL3, HES1) | Promotes glioma development mdpi.com |

| Cholangiocarcinoma | Notch signaling regulates METTL3 expression | Enhances TAZ protein translation nih.gov |

| Mouse Embryogenesis | Loss of endothelial METTL3 impairs Notch signaling | Impairs definitive hematopoiesis ahajournals.org |

Interferon Pathways and Immune Responses

The interferon (IFN) pathways are central to the innate immune response against viral infections and cancer. METTL3 has emerged as a key regulator of these pathways.

Inhibition of METTL3 has been shown to induce a cell-intrinsic interferon response, leading to the accumulation of double-stranded RNA (dsRNA) and the activation of innate pattern recognition sensors. stormtherapeutics.com This activation of IFN signaling can enhance anti-tumor immunity. stormtherapeutics.combiorxiv.org Specifically, METTL3 inhibition can activate the cGAS/STING signaling pathway, leading to the production of type I interferons. biorxiv.org

Conversely, METTL3 can also suppress antiviral innate immunity. For instance, METTL3 can mediate the m6A methylation of IFNB mRNA, inhibiting the type I interferon response. uniprot.org In response to viral infection, METTL3 expression can be suppressed, leading to enhanced stability of interferon-beta (IFN-beta) mRNA and a more robust type I IFN response. frontiersin.org METTL3 has also been shown to regulate antiviral immune responses in both an m6A-dependent and -independent manner. nih.gov

| Condition | Effect of METTL3 Modulation | Downstream Effects |

| Cancer Cells | Inhibition of METTL3 | Upregulation of interferon signaling, activation of cGAS/STING pathway, enhanced anti-tumor immunity stormtherapeutics.combiorxiv.org |

| Viral Infection | Suppression of METTL3 expression | Increased stability of IFN-beta mRNA, enhanced type I IFN response frontiersin.org |

| Viral Infection | METTL3 expression | Inhibition of type I interferon response via IFNB mRNA methylation uniprot.org |

| Antiviral Innate Immunity | METTL3 modulation | Regulates immune responses in both m6A-dependent and -independent manners nih.gov |

Regulation of Ribosome Stalling

Ribosome stalling is a phenomenon where ribosomes pause during translation, which can impact protein synthesis. METTL3 has been identified as a regulator of this process.

In acute myeloid leukemia (AML), METTL3, in conjunction with the CAATT-box binding protein CEBPZ, localizes to the promoters of specific genes. capes.gov.brcam.ac.uk At these sites, METTL3 induces m6A modification within the coding region of the associated mRNA transcripts. capes.gov.brcam.ac.uk This modification has been shown to relieve ribosome stalling, thereby enhancing the translation of these transcripts, which are often necessary for the maintenance of the leukemic state. capes.gov.brcam.ac.uk Some of the genes regulated in this manner are enriched in [GAG]n sequences, which are known to induce ribosomal arrest. nih.gov

Biological Consequences of Mettl3 in 4 Application in Preclinical Research Models

Effects on Cellular Growth and Homeostasis

No specific data is available for Mettl3-IN-4.

No specific data is available for this compound.

No specific data is available for this compound.

Modulation of Cell Motility and Invasive Phenotypes

No specific data is available for this compound.

No specific data is available for this compound.

Epithelial-Mesenchymal Transition (EMT)

The inhibition of METTL3 is anticipated to have a significant impact on the Epithelial-Mesenchymal Transition (EMT), a cellular process implicated in cancer progression and metastasis. METTL3 has been identified as a key regulator of EMT in various cancers, including gastric, lung, and bladder cancer. nih.govaging-us.comevotec.com In preclinical models of gastric cancer, elevated levels of METTL3 were found to be necessary for the EMT process to occur in vitro and for metastasis in vivo. frontiersin.org

The mechanism by which METTL3 influences EMT often involves the N6-methyladenosine (m6A) modification of specific messenger RNAs (mRNAs) that code for critical EMT-regulating transcription factors. For instance, in ovarian cancer, METTL3-mediated m6A modification can promote the translation of AXL, a receptor tyrosine kinase, which in turn drives EMT. frontiersin.org Similarly, in lung adenocarcinoma, METTL3 has been shown to elevate the expression of YAP1, another key regulator of EMT, through m6A methylation. aging-us.com In gastric cancer, METTL3 facilitates EMT by enhancing the stability of ZMYM1 mRNA, which then represses E-cadherin, a key epithelial marker. frontiersin.org

Given these findings, the application of a METTL3 inhibitor like this compound is expected to reverse or suppress the EMT process. By blocking the catalytic activity of METTL3, the inhibitor would likely decrease the m6A modification of key pro-mesenchymal transcripts, leading to their reduced expression. This could, in turn, lead to an increase in epithelial markers (like E-cadherin) and a decrease in mesenchymal markers, thereby inhibiting the invasive and migratory capabilities of cancer cells. aging-us.comfrontiersin.org

Influence on Immunological Processes in Preclinical Contexts

The inhibition of METTL3 is poised to have profound effects on the immune system, particularly within the context of cancer immunotherapy. Preclinical data from other METTL3 inhibitors have demonstrated that targeting this enzyme can stimulate immune cells and activate interferon pathways, ultimately leading to the destruction of tumor cells. stormtherapeutics.comstormtherapeutics.com

Stimulation of Immune Cells and Activation of Interferon Pathways

A primary consequence of METTL3 inhibition is the induction of a cell-intrinsic interferon response. aacrjournals.orgnih.gov The use of novel METTL3 inhibitors has been shown to cause a global decrease in m6A, which results in the formation of double-stranded RNA (dsRNA) within cancer cells. aacrjournals.orgnih.gov This accumulation of dsRNA is sensed by the cell's innate immune machinery, triggering a potent interferon signaling cascade. aacrjournals.orgnih.gov

This interferon response is a critical mediator of the anti-tumor effects of METTL3 inhibition, potentiating the killing of cancer cells by T-cells. aacrjournals.orgnih.gov Studies with the METTL3 inhibitor STC-15 have shown that longer treatment duration is associated with the enrichment of gene expression pathways related to interferon signaling and the response to dsRNA. stormtherapeutics.comtargetedonc.com Furthermore, METTL3 inhibition has been found to enhance the response of tumor cells to interferon-gamma (IFN-γ) by stabilizing the mRNAs of key signaling molecules like STAT1 and IRF1. acs.org The activation of the cGAS-STING pathway, a key sensor of cytosolic DNA that also leads to interferon production, has also been observed following METTL3 knockdown.

Modulation of the Tumor Immune Microenvironment

By stimulating interferon pathways, METTL3 inhibition can significantly remodel the tumor immune microenvironment (TME). The secretion of chemokines such as CXCL9 and CXCL10 is increased, which helps to recruit cytotoxic CD8+ T-cells into the tumor. acs.org Preclinical studies combining a METTL3 inhibitor (STM2457) with an anti-PD-1 antibody in a gastric cancer model showed a significant increase in the infiltration of CD8+ T-cells into the tumor. nih.gov

Moreover, METTL3 inhibition can influence the polarization of macrophages, key cells within the TME. Evidence suggests that inhibiting METTL3 can promote a shift towards a pro-inflammatory M1 macrophage phenotype, which is more effective at fighting tumors. stormtherapeutics.com METTL3 also regulates the expression of the immune checkpoint ligand PD-L1. In gastric cancer cells, METTL3-mediated m6A modification of PD-L1 mRNA leads to its degradation. nih.gov Consequently, inhibiting METTL3 can restore PD-L1 expression on tumor cells, which, while seemingly counterintuitive, has been shown to enhance the efficacy of anti-PD-1 immunotherapy. nih.gov This suggests that METTL3 inhibition can make "cold" tumors, which are typically unresponsive to immunotherapy, more "hot" and immunologically active.

Effects on Metabolic Pathways (e.g., Glycolysis, Fatty Acid Metabolism)

METTL3 is increasingly recognized as a key regulator of cellular metabolism, and its inhibition is expected to have significant effects on pathways such as glycolysis and fatty acid metabolism. nih.govfrontiersin.orgnih.gov In hepatocellular carcinoma, high expression of METTL3 has been associated with impaired glucose metabolism. nih.gov The downregulation of METTL3 in these cancer cells inhibited their glycolytic capacity, as evidenced by decreased glucose uptake and lactate (B86563) production. nih.gov This effect is partly mediated through the mTORC1 signaling pathway, a central regulator of cellular growth and metabolism. nih.gov

In colorectal cancer, METTL3 promotes glycolysis by enhancing the expression of glucose transporter 1 (GLUT1) and hexokinase 2 (HK2), key glycolytic enzymes, through m6A-dependent mechanisms. frontiersin.org Similarly, in esophageal cancer, METTL3 promotes the glycolytic process by contributing to the abnormal activation of the Wnt/β-catenin signaling pathway. mdpi.com Therefore, the application of a METTL3 inhibitor like this compound would be anticipated to suppress the heightened glycolytic rate, or "Warburg effect," that is characteristic of many cancer cells.

Beyond glycolysis, METTL3 also influences fatty acid metabolism. nih.gov Pathway analysis of cells treated with the METTL3 inhibitor STM2457 revealed significant enrichment in metabolic pathways. researchgate.net

Impact on Neurological Processes in Disease Models

METTL3 is highly expressed in the brain and plays a crucial role in various neurophysiological events, including neurogenesis, synaptic plasticity, and neurodevelopment. nih.govnih.govsciengine.com Dysregulation of METTL3 has been implicated in a range of neurological disorders, from neurodevelopmental conditions to neurodegenerative diseases like Alzheimer's. nih.govbellbrooklabs.com

Neurophysiological Events (Neurogenesis, Synaptic Plasticity, Neurodevelopment)

Studies using genetic models have shown that METTL3 is essential for proper brain development. The depletion of METTL3 can inhibit neuronal development and disrupt the differentiation of neural stem cells. nih.gov It also plays a role in the morphological maturation of newborn neurons. nih.gov In the context of synaptic plasticity, which is the cellular basis of learning and memory, METTL3-mediated m6A modification is dynamically regulated by experience. nih.gov Downregulation of METTL3 has been shown to impair synaptic plasticity and memory capacity. nih.gov For instance, in cellular models of Alzheimer's disease, reduced METTL3 levels were linked to impaired synaptic plasticity through the dysregulation of activity-regulated cytoskeleton-associated protein (ARC). nih.gov

Given these roles, the application of a METTL3 inhibitor like this compound in the context of neurological disease models would need to be carefully considered. While in some contexts, such as certain brain tumors where METTL3 is overexpressed, its inhibition could be beneficial, in others, it might exacerbate existing deficits in neurogenesis or synaptic function. nih.gov For example, pharmacological inhibition of METTL3 with STM2457 in neuroblastoma models led to reduced proliferation and increased differentiation, suggesting a potential therapeutic avenue. nih.gov However, in conditions characterized by METTL3 downregulation, such as Alzheimer's disease, further inhibition could be detrimental. nih.govbellbrooklabs.com

Data Tables

Table 1: Effects of METTL3 Inhibitor STM2457 on Colorectal Cancer (CRC) and Neuroblastoma Cells Data is illustrative of METTL3 inhibition effects and is based on studies with STM2457.

| Cell Line | Biological Process | Observed Effect of STM2457 | Reference |

|---|---|---|---|

| CRC Cells | Cell Growth | Strong suppression | jcancer.org |

| CRC Cells | Apoptosis | Increased | jcancer.org |

| Neuroblastoma Cells | Cell Proliferation | Reduced | nih.gov |

| Neuroblastoma Cells | Differentiation | Increased | nih.gov |

Table 2: Immunological Effects of METTL3 Inhibition in Preclinical Cancer Models Data is illustrative of METTL3 inhibition effects and is based on studies with various inhibitors.

| Inhibitor/Method | Model | Immunological Effect | Reference |

|---|---|---|---|

| Novel METTL3 inhibitor (e.g., STM3006) | Ovarian Cancer Cells | Induction of cell-intrinsic interferon response | aacrjournals.org |

| STC-15 | Solid Tumors (Clinical Trial) | Upregulation of interferon signaling pathways | stormtherapeutics.comtargetedonc.com |

| METTL3 Knockout | Melanoma/Colorectal Cancer | Augmented cytotoxic tumor-infiltrating CD8+ T-cells | acs.org |

| STM2457 (in combination with anti-PD-1) | Gastric Cancer | Increased infiltration of CD8+ T-cells | nih.gov |

Neuropathological Events (e.g., Traumatic Brain Injury)

No studies detailing the effects of this compound on neuropathological events were found.

Preclinical Efficacy in in vitro and in vivo Disease Models

No preclinical efficacy data for this compound was found for the following disease models.

Acute Myeloid Leukemia Models

No studies detailing the effects of this compound in acute myeloid leukemia models were found.

Solid Tumor Models (e.g., Gastric Cancer, Lung Cancer, Melanoma, Prostate Cancer, Ovarian Cancer)

No studies detailing the effects of this compound in solid tumor models were found.

Other Disease Models (e.g., Cardiac Hypertrophy, Pulmonary Hypertension)

No studies detailing the effects of this compound in other disease models such as cardiac hypertrophy or pulmonary hypertension were found.

Methodological Approaches in Mettl3 in 4 Research

Biochemical and Enzymatic Assays

These assays are fundamental to understanding the direct interaction between an inhibitor and the METTL3 enzyme. They measure the inhibitor's ability to block the enzyme's primary function—the transfer of a methyl group to RNA.

In vitro Methyltransferase Activity AssaysIn vitro methyltransferase assays are the gold standard for confirming the inhibitory potential of a compound against METTL3. These assays typically involve the recombinant METTL3/METTL14 heterodimer complex, a methyl donor (S-adenosylmethionine or SAM), and a substrate RNA.mdpi.comThe activity is quantified by measuring the formation of the methylated product, N6-methyladenosine (m6A), or the byproduct, S-adenosylhomocysteine (SAH).nih.govnih.gov

Bioluminescence-based assays, for example, can detect the amount of SAH produced, which is proportional to the enzyme's activity. nih.govresearchgate.net A decrease in signal in the presence of an inhibitor indicates successful target engagement. Researchers use these assays to determine key inhibitory values, such as the IC50, which is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. For instance, the well-characterized METTL3 inhibitor STM2457 was shown to have a biochemical IC50 of 16.9 nM. abmole.com

Cellular and Molecular Biology Techniques

Once a compound demonstrates biochemical potency, its effects are tested in living cells to validate its potential as a therapeutic agent. These assays assess the inhibitor's impact on cancer cell survival, proliferation, and death.

Colony Formation AssaysThe colony formation assay is a long-term assay that assesses the ability of a single cell to grow into a colony, reflecting its self-renewal and proliferative capacity. This assay is particularly relevant for understanding the impact of an inhibitor on the tumorigenic potential of cancer cells. In METTL3 research, knockdown or inhibition of the enzyme has been shown to markedly reduce the number and size of colonies formed by cancer cells from osteosarcoma, renal cell carcinoma, and oral squamous cell carcinoma, indicating a loss of their long-term proliferative potential.researchgate.net

Table of Research Findings for METTL3 Inhibition (General)

| Methodological Approach | Cell Line/System | Key Finding | Reference |

|---|---|---|---|

| In vitro Methyltransferase Assay | Recombinant METTL3/14 | Inhibitor STM2457 shows a potent biochemical IC50 of 16.9 nM. | abmole.com |

| Cell Viability (MTS/CCK-8) | Colorectal Cancer Cells | Knockdown of METTL3 significantly inhibited cell proliferation. | plos.org |

| Apoptosis Detection (Annexin V) | Ovarian Cancer Cells | METTL3 knockdown significantly increased the rate of apoptosis. | |

| Colony Formation Assay | Renal Cell Carcinoma Cells | Overexpression of METTL3 decreased colony formation efficiency, while knockdown increased it. |

Cell Migration and Invasion Assays

To investigate the impact of Mettl3-IN-4 on cancer cell motility, researchers employ cell migration and invasion assays. These assays are fundamental in determining the metastatic potential of cancer cells.

Wound-healing (Scratch) Assay: This method involves creating a "wound" or scratch in a confluent monolayer of cells. The rate at which the cells migrate to close the gap is monitored over time. Studies have shown that knockdown of METTL3, the target of this compound, can promote the wound-healing capacity of renal cell carcinoma (RCC) cells. oncotarget.com Similarly, in colorectal cancer (CRC) cell lines HCT116 and SW480, METTL3 knockdown led to reduced migration. spandidos-publications.com

Transwell Assay: This assay uses a chamber with a porous membrane to separate an upper and lower compartment. Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower chamber is quantified. For invasion assays, the membrane is coated with a layer of Matrigel, which mimics the extracellular matrix.

In RCC cells, knockdown of METTL3 was found to promote both transwell migration and invasion, while overexpression of METTL3 had the opposite effect. oncotarget.com

Similarly, in CRC cell lines, knockdown of METTL3 resulted in decreased invasion and migration capabilities. spandidos-publications.comdovepress.com

In glioma cells, downregulation of METTL3 enhanced both migration and invasion. europeanreview.org

Conversely, in other studies on CRC cells, METTL3 knockdown was shown to suppress cell migration. spandidos-publications.com

Table 1: Effects of METTL3 Modulation on Cell Migration and Invasion

| Cell Type | METTL3 Modulation | Migration Assay Outcome | Invasion Assay Outcome |

| Renal Cell Carcinoma (RCC) | Knockdown | Increased oncotarget.com | Increased oncotarget.com |

| Renal Cell Carcinoma (RCC) | Overexpression | Decreased oncotarget.com | Decreased oncotarget.com |

| Colorectal Cancer (HCT116, SW480) | Knockdown | Decreased spandidos-publications.com | Decreased spandidos-publications.comdovepress.com |

| Colorectal Cancer (HT29, LOVO) | Knockdown | Decreased spandidos-publications.com | - |

| Glioma (U87, LN229) | Downregulation | Increased europeanreview.org | Increased europeanreview.org |

Flow Cytometry for Cell Cycle and Differentiation Analysis

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. It is instrumental in studying the cell cycle and cellular differentiation in response to this compound.

Cell Cycle Analysis: Cells are stained with a fluorescent dye, such as propidium (B1200493) iodide (PI), which binds to DNA. The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G1, S, and G2/M).

In RCC cells, downregulation of METTL3 led to a decrease in the G1 phase arrest, while its upregulation caused an increase in G1 arrest. oncotarget.com

In HeLa cells, METTL3 knockdown delayed cell cycle progression, whereas its overexpression facilitated it. nih.govijbs.com An H3-specific flow cytometry assay further revealed that METTL3 is necessary for the G2/M transition. nih.govijbs.com

In acute myeloid leukemia (AML) MOLM-13 cells, treatment with a METTL3 inhibitor resulted in cell cycle arrest, with an increased ratio of cells in the G1 phase and a decreased ratio in the S phase. biorxiv.org

Cell Differentiation Analysis: Flow cytometry can also be used to identify and quantify different cell populations based on the expression of specific cell surface markers. This is particularly relevant for studying the differentiation of stem cells or immune cells.

In studies on T follicular helper (T FH) cell differentiation, flow cytometry was used to analyze various cell populations, including CD44+CXCR5+ T FH cells and GL-7+Fas+ germinal center (GC) B cells. researchgate.net Conditional deletion of METTL3 in CD4+ T cells was shown to impair T FH differentiation and GC responses. researchgate.net

In AML cell lines K562 and Kasumi-1, knockdown of METTL3 and METTL14 was found to promote cell differentiation. jcancer.org

Table 2: Impact of METTL3 on Cell Cycle and Differentiation

| Cell Type | METTL3 Modulation/Inhibition | Effect on Cell Cycle | Effect on Differentiation |

| Renal Cell Carcinoma (RCC) | Downregulation | Decreased G1 arrest oncotarget.com | - |

| Renal Cell Carcinoma (RCC) | Upregulation | Increased G1 arrest oncotarget.com | - |

| HeLa Cells | Knockdown | Delayed progression, decreased M phase nih.govijbs.com | - |

| HeLa Cells | Overexpression | Facilitated progression, elevated M phase nih.govijbs.com | - |

| Acute Myeloid Leukemia (MOLM-13) | Inhibition | G1 arrest, decreased S phase biorxiv.org | - |

| CD4+ T Cells | Conditional Deletion | - | Impaired T FH differentiation researchgate.net |

| Acute Myeloid Leukemia (K562, Kasumi-1) | Knockdown | - | Promoted differentiation jcancer.org |

Immunofluorescence and Subcellular Localization Studies

Immunofluorescence is a technique that uses fluorescently labeled antibodies to detect specific target antigens within a cell. It is crucial for visualizing the subcellular localization of proteins like METTL3 and understanding how this might be affected by this compound.

In HeLa cells, METTL3 protein was observed to be predominantly located in the nucleus. bmbreports.org

Studies in mouse embryonic stem cells (mESCs) showed a high density of METTL3/METTL14 in the nucleoplasm. nih.gov

In the context of Alzheimer's disease research, immunofluorescence staining of hippocampal tissues revealed that METTL3 was detected in the cell bodies of MAP2-positive neurons that did not have intracellular neurofibrillary tangles, showing a distinct subcellular localization from the Tau protein. eneuro.org

Research on a METTL3 isoform with intron retention (METTL3-IR) showed that while the canonical METTL3 protein is primarily in the nucleus, the METTL3-IR protein was found near the nuclear membrane and in the cytoplasm in HeLa cells. bmbreports.org

Co-immunoprecipitation and Protein-Protein Interaction Studies

Co-immunoprecipitation (Co-IP) is a widely used technique to study protein-protein interactions. An antibody to a specific protein is used to pull down that protein from a cell lysate, along with any proteins that are bound to it.

Co-IP experiments have been instrumental in confirming the interaction between METTL3 and METTL14, which form a heterodimer to mediate m6A methylation. eneuro.orgbohrium.com

In studies of neuroblastoma, Co-IP revealed an interaction between MYCN and METTL3. embopress.org

Research into the antiviral innate immune response has shown that METTL3 interacts with DDX3X, and this interaction is independent of RNA. nih.gov

In the context of DNA damage response, METTL3 was identified as a p53-interacting partner. nih.gov

Studies on the hepatitis B virus (HBV) have shown that the viral X protein (HBx) interacts with the METTL3/14 complex. pnas.org

The interaction between the m6A methylase complex and the TREX mRNA export complex has also been demonstrated through Co-IP, with subunits like ALYREF and UAP56 co-immunoprecipitating with METTL3 and METTL14. whiterose.ac.uk

RNA Immunoprecipitation (RIP) and Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq) for m6A Mapping

RNA Immunoprecipitation (RIP) followed by high-throughput sequencing (MeRIP-seq or m6A-seq) is the cornerstone technique for mapping N6-methyladenosine (m6A) modifications across the transcriptome. illumina.comfrontiersin.org This method involves using an m6A-specific antibody to enrich for RNA fragments containing m6A, which are then sequenced to identify the methylated transcripts. oup.comresearchgate.net

In glioma stem-like cells, MeRIP-seq was used to create a transcriptome-wide map of the m6A landscape, revealing that METTL3 is essential for the m6A modification of actively transcribed genes. mdpi.com

In mouse embryonic stem cells (mESCs), MeRIP-seq showed a global increase in m6A during a paused state of pluripotency. biorxiv.org This technique also revealed that a significant portion of m6A peaks are located in introns. biorxiv.org

Studies in prostate cancer have utilized MeRIP-seq to understand how METTL3-regulated m6A modification affects gene expression. frontiersin.org

RNA Sequencing (RNA-seq) for Transcriptome Analysis

RNA sequencing (RNA-seq) is a powerful method used to analyze the entire transcriptome of a cell or tissue. It provides a comprehensive view of the genes that are being expressed and at what levels. In the context of this compound research, RNA-seq is used to understand the global changes in gene expression that occur upon inhibition of METTL3.

In glioma stem-like cells, RNA-seq was combined with MeRIP-seq to show that METTL3-silencing led to the downregulation of m6A-modified transcripts. mdpi.com

In prostate cancer cell lines, RNA-seq analysis following METTL3 knockdown or inhibition with STM2457 revealed alterations in the expression of thousands of genes, including those involved in androgen-regulated transcriptional programs. frontiersin.orgmdpi.com

In mouse embryonic stem cells, RNA-seq was used to demonstrate that METTL3 contributes to global transcriptional dormancy during developmental pausing. biorxiv.org

In acute myeloid leukemia (AML) cells, RNA-seq identified hundreds of up- and down-regulated genes following METTL3 knockdown. jcancer.org

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for METTL3 Occupancy

Chromatin Immunoprecipitation Sequencing (ChIP-seq) is a method used to identify the genome-wide binding sites of a specific protein. In the context of this compound research, ChIP-seq is used to map where METTL3 binds to the chromatin, providing insights into its role in co-transcriptional m6A deposition.

ChIP-seq studies have shown that METTL3 binds to the chromatin in various cell types, including embryonic stem cells and cancer cells. biorxiv.org

In mouse embryonic stem cells, higher levels of METTL3 occupancy were observed in a paused state compared to a control state, and METTL3 was found to localize mainly to the transcriptional start site (TSS). biorxiv.orgbiorxiv.org

In human breast cancer cells, ChIP-seq revealed that most METTL3 peaks overlap with those of METTL14, supporting the model of a heterodimer. nih.gov

In acute myeloid leukemia cells, ChIP-seq identified that METTL3 and METTL14 localize to the TSSs of coding genes. nih.gov

In neuroblastoma cells, ChIP-seq showed an overlap between MYCN and METTL3 chromatin-bound regions, suggesting that MYCN might guide METTL3 to specific genomic locations. embopress.org

Table 3: Summary of Sequencing-Based Methodologies in METTL3 Research

| Technique | Purpose | Key Findings in METTL3 Research |

| MeRIP-seq | Mapping m6A modifications across the transcriptome. illumina.com | - METTL3 is crucial for m6A modification of actively transcribed genes in glioma stem cells. mdpi.com- Global m6A levels increase during paused pluripotency in mESCs. biorxiv.org |

| RNA-seq | Analyzing global gene expression changes. | - METTL3 silencing alters the transcriptome in glioma stem cells and prostate cancer. mdpi.commdpi.com- METTL3 contributes to transcriptional dormancy in mESCs. biorxiv.org |

| ChIP-seq | Identifying genome-wide protein binding sites. | - METTL3 binds to chromatin, often at transcriptional start sites. biorxiv.orgbiorxiv.orgnih.gov- METTL3 and METTL14 binding sites frequently overlap. nih.gov- MYCN may guide METTL3 to specific genomic regions in neuroblastoma. embopress.org |

In vivo Preclinical Model Systems

Syngeneic and xenograft mouse models are indispensable tools for studying the in vivo effects of targeting METTL3 on tumor growth and for evaluating the therapeutic potential of METTL3 inhibitors.

Xenograft models involve the implantation of human tumor cells into immunodeficient mice, such as nude mice or NOD-SCID mice. oncotarget.comembopress.org These models are widely used to assess the tumorigenicity of cancer cells with altered METTL3 expression. For example, studies in renal cell carcinoma and colorectal cancer have used xenograft models to demonstrate that METTL3 can promote tumor growth in vivo. oncotarget.comspandidos-publications.com In gastric cancer research, xenograft models showed that METTL3 overexpression enhances proliferation. frontiersin.org Furthermore, patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, have been used to test the in vivo efficacy of targeting METTL3, providing a more clinically relevant setting. embopress.org

Syngeneic models , in contrast, use tumor cells that are genetically identical to the immunocompetent host mouse strain. herabiolabs.com This allows for the study of tumor-immune system interactions, which is crucial for immuno-oncology research. herabiolabs.com For instance, a syngeneic 4T1 murine tumor model was used to evaluate the immune regulatory effects of METTL3 in breast cancer. nih.gov Similarly, syngeneic models have been employed in liver cancer studies to investigate the role of the METTL3/FOXO3 axis in sorafenib (B1663141) resistance. embopress.org These models have been instrumental in demonstrating that METTL3 inhibition can enhance antitumor immunity. nih.govaacrjournals.org

The table below summarizes the use of these models in METTL3 research:

| Model Type | Mouse Strain | Cancer Type | Key Findings |

| Xenograft | Nude Mice | Renal Cell Carcinoma | METTL3 overexpression significantly suppressed tumor growth. oncotarget.com |

| Xenograft | Nude Mice | Colorectal Cancer | METTL3 promoted CRC tumorigenicity in vivo. spandidos-publications.com |

| Xenograft | Nude Mice | Gastric Cancer | METTL3 overexpression promoted proliferation in vivo. frontiersin.org |

| Syngeneic | BALB/c Mice | Breast Cancer | METTL3 knockdown enhanced T cell-mediated antitumor immunity. nih.gov |

| Syngeneic | C57BL/6 Mice | Liver Cancer | METTL3 depletion enhanced sorafenib resistance. embopress.org |

| PDX | BALB/c Nude Mice | Liver Cancer | Depletion of METTL3 rescued xenograft tumor growth under sorafenib treatment. embopress.org |

Genetically engineered mouse models (GEMMs), particularly conditional knockout (cKO) models, are powerful tools for elucidating the in vivo physiological and pathological functions of METTL3. Since conventional knockout of Mettl3 results in early embryonic lethality, conditional models that allow for tissue-specific or inducible gene deletion are essential. plos.orgnih.gov

The Cre-LoxP system is commonly used to generate Mettl3 cKO mice. plos.orgnih.gov By crossing mice carrying a "floxed" Mettl3 allele (with loxP sites flanking critical exons) with mice expressing Cre recombinase under the control of a specific promoter, researchers can inactivate Mettl3 in a desired cell type or tissue. For example, crossing Mettl3flox/flox mice with Nestin-Cre mice has been used to study the role of METTL3 in the nervous system, revealing its critical role in cerebellar development. plos.orgnih.gov Similarly, cardiovascular-specific knockout has been achieved using Tagln-Cre mice to investigate heart development. ijbs.com

These models have been instrumental in uncovering the diverse roles of METTL3 in various biological processes, including:

Neurodevelopment: Inactivation of Mettl3 in the nervous system leads to severe cerebellar hypoplasia due to increased apoptosis of cerebellar granule cells. plos.org

T-cell Homeostasis: Conditional deletion of Mettl3 in CD4+ T cells revealed its importance in T-cell homeostasis and differentiation. ucsf.edu

Metabolism: Hepatocyte-specific knockout of Mettl3 has been shown to alleviate high-fat diet-induced metabolic disorders. oup.com

Placentation: Conditional deletion of Mettl3 in trophoblast progenitors leads to arrested self-renewal, highlighting its essential role in early placentation. biorxiv.org

Cancer: The use of Mettl3 conditional knockout mice in combination with cancer models, such as the BrafV600E model for thyroid cancer, has provided insights into its tumor-suppressive roles. ijbs.com

The table below provides examples of conditional knockout models used in METTL3 research:

| Cre Driver | Targeted Tissue/Cell Type | Phenotype/Key Finding |

| Nestin-Cre | Nervous System | Severe cerebellar developmental defects. plos.org |

| CD4-Cre | CD4+ T-cells | Abnormal T-cell homeostasis. ucsf.edu |

| Alb-Cre | Hepatocytes | Alleviation of HFD-induced metabolic disorders. oup.com |

| Ubc-CreERT | Trophoblast Progenitors | Arrested self-renewal. biorxiv.org |

| TPO-Cre | Thyroid (in BrafV600E background) | Promoted dedifferentiation of thyroid cancer cells. ijbs.com |

| Lyz2-Cre | Myeloid Cells | Enhanced ovarian cancer in a syngeneic model. researchgate.net |

Animal models are crucial for investigating the role of METTL3 in non-oncological diseases, providing insights into pathogenesis and potential therapeutic interventions.

In the context of retinal degeneration , rodent models have been pivotal. Deletion of Mettl3 in rod and cone cells in mice leads to progressive retinal degeneration, characterized by diminished visual function and photoreceptor death. arvojournals.org These studies have shown that METTL3 is essential for maintaining the function and survival of photoreceptor cells, partly by regulating the expression of key vision-related genes. arvojournals.org Research has also indicated that the expression of METTL3 and other m6A writers is high during retinal development in zebrafish, suggesting a conserved role in eye development. imrpress.com

For pulmonary hypertension (PH) , hypoxia-induced PH mouse models are commonly used. nih.govaustinpublishinggroup.com In these models, METTL3 expression was found to be downregulated in the lung tissues. nih.gov Studies have shown that endothelial-specific knockout of Mettl3 can exacerbate pulmonary vascular remodeling, a key feature of PH. researchgate.net Conversely, targeting METTL3 with inhibitors has been shown to partially reverse the damage associated with pulmonary arterial hypertension in mouse models. austinpublishinggroup.com Mechanistic studies in these models have implicated METTL3 in regulating processes like endothelial-to-mesenchymal transition and pulmonary artery smooth muscle cell pyroptosis. nih.govresearchgate.net

The table below summarizes findings from animal models of non-oncological diseases:

| Disease Model | Animal | Key Findings related to METTL3 |

| Retinal Degeneration | Mouse (rod/cone-specific knockout) | Deletion of Mettl3 leads to progressive retinal degeneration and photoreceptor death. arvojournals.org |

| Pulmonary Hypertension | Mouse (hypoxia-induced) | METTL3 is downregulated and its inhibition can attenuate vascular remodeling and inflammation. nih.govaustinpublishinggroup.com |

| Pulmonary Hypertension | Mouse (endothelial-specific knockout) | Mettl3 knockout promoted endothelial-to-mesenchymal transition and exacerbated hypoxia-induced PH. researchgate.net |

Mechanisms of Resistance to Mettl3 in 4

Molecular Adaptations to Sustained METTL3 Inhibition

Sustained inhibition of METTL3 can lead to molecular adaptations within cancer cells, allowing them to survive and proliferate despite the presence of the inhibitor. These adaptations can occur at various levels of gene regulation. Since METTL3 is a key regulator of N6-methyladenosine (m6A) modification, its inhibition can lead to widespread changes in RNA metabolism, including splicing, stability, and translation. medchemexpress.com

One potential adaptation is the alteration of the m6A machinery itself. While METTL3 is the primary catalytic subunit, the methyltransferase complex includes other components like METTL14. medchemexpress.com Cells might compensate for METTL3 inhibition by upregulating other methyltransferases or altering the expression of m6A "reader" or "eraser" proteins to maintain a certain level of m6A homeostasis. However, studies have shown that even after METTL3 knockout, a significant amount of m6A can persist, suggesting the existence of other methyltransferases or altered but functional METTL3 isoforms. biorxiv.org

Furthermore, cancer cells can adapt by altering the expression of genes that are direct or indirect targets of METTL3. For instance, METTL3 has been shown to regulate the translation of key oncogenes. nih.govnih.gov In response to inhibition, cells may develop mechanisms to maintain the expression of these oncogenes through alternative pathways, thereby bypassing the effects of METTL3 inhibition.

Pathway Rewiring and Activation of Compensatory Mechanisms

Cancer cells exhibit remarkable plasticity and can rewire their signaling pathways to overcome therapeutic challenges. nih.govoaepublish.com Inhibition of METTL3 can trigger the activation of compensatory signaling pathways that promote cell survival and proliferation.

A common mechanism of resistance to targeted therapies is the activation of parallel or downstream signaling pathways. For example, inhibition of one pathway, such as the PI3K/AKT/mTOR pathway, can lead to the compensatory activation of the RAS/RAF/MEK/ERK pathway. nih.govoaepublish.comresearchgate.net METTL3 has been implicated in the regulation of both of these pathways. nih.govresearchgate.netnih.gov Therefore, when METTL3 is inhibited, cancer cells might upregulate alternative survival pathways to maintain their growth. For instance, in melanoma, METTL3-mediated m6A modification can promote the translation of EGFR, leading to the activation of the RAF/MEK/ERK pathway and resistance to BRAF inhibitors. researchgate.net Similarly, in lung adenocarcinoma, METTL3 can regulate the PI3K/AKT pathway through MET, affecting sensitivity to gefitinib. nih.gov

This network rewiring allows tumor cells to adapt to the therapeutic stress and continue to proliferate. oaepublish.com Understanding these compensatory mechanisms is crucial for developing combination therapies that can block these escape routes.

| Pathway | Role in Resistance | Key Molecules |

| PI3K/AKT/mTOR | Compensatory activation upon inhibition of other pathways to promote cell survival and proliferation. nih.govresearchgate.net | PI3K, AKT, mTOR, MET nih.gov |

| RAS/RAF/MEK/ERK | Activation can provide an escape route when the PI3K/AKT pathway is inhibited. oaepublish.com Can be activated by increased EGFR expression. researchgate.net | RAS, RAF, MEK, ERK, EGFR researchgate.net |

| Wnt/β-catenin | Implicated in resistance to PARP inhibitors through upregulation of homologous recombination repair. researchgate.net | FZD10, β-catenin |

Role of DNA Repair Pathways in Resistance

Recent evidence has highlighted a significant role for METTL3 in DNA damage response and repair, which can contribute to therapeutic resistance. nih.govnih.govfrontiersin.org METTL3-mediated m6A modification has been shown to be involved in the repair of DNA double-strand breaks (DSBs) through homologous recombination (HR). nih.govresearchgate.netepa.gov

Upon DNA damage, METTL3 is activated and localizes to the damage sites, where it methylates RNAs. researchgate.netfrontiersin.org This m6A modification facilitates the recruitment of DNA repair proteins, such as RAD51 and BRCA1, to the sites of damage, promoting efficient repair. nih.govfrontiersin.org Consequently, high levels of METTL3 activity can enhance the DNA repair capacity of cancer cells, making them more resistant to DNA-damaging agents like chemotherapy and radiation.

Studies have shown that knockdown of METTL3 can sensitize cancer cells to DNA-damaging drugs. For example, in gastric cancer cells, METTL3 knockdown increased sensitivity to oxaliplatin (B1677828) by impairing DNA repair processes. nih.govfrontiersin.org Similarly, depletion of METTL3 in other cancer models has been shown to result in defective HR, accumulation of DNA damage, and increased sensitivity to DNA damage-based therapies. epa.gov Therefore, the upregulation of DNA repair pathways in response to the stress induced by Mettl3-IN-4 could be a potential mechanism of resistance.

| DNA Repair Pathway | Involvement of METTL3 | Consequence of METTL3 Inhibition |

| Homologous Recombination (HR) | METTL3-mediated m6A modification of RNAs at DSB sites recruits repair proteins like RAD51 and BRCA1. nih.govresearchgate.netfrontiersin.org | Defective HR, accumulation of unrepaired DSBs, increased sensitivity to DNA damaging agents. epa.gov |

| UV Damage Repair | m6A is induced by UV irradiation and facilitates the recruitment of polymerase κ to DNA lesions. frontiersin.org | Potential for increased sensitivity to UV-based therapies. |

Development of Acquired Resistance in Preclinical Models

Preclinical studies are essential for understanding how resistance to METTL3 inhibitors like this compound might develop over time. In these models, cancer cells are continuously exposed to the inhibitor, allowing for the selection and expansion of resistant clones.

The development of acquired resistance is a multifactorial process. In a preclinical model of acute myeloid leukemia (AML), METTL3 inhibition was shown to induce apoptosis. biorxiv.org However, it is plausible that a subpopulation of cells could survive this initial insult and acquire resistance through genetic or epigenetic alterations.

For example, in a murine model of lung cancer, METTL3 was shown to promote drug resistance. nih.gov In melanoma, upregulation of METTL3 expression was observed in a PLX4032-resistant cell line, where it promoted EGFR translation and reactivated the RAF/MEK/ERK pathway. researchgate.net These findings suggest that long-term treatment with a METTL3 inhibitor could lead to the emergence of resistant cells with elevated METTL3 levels or with mutations that activate downstream or parallel survival pathways.

The table below summarizes findings from preclinical models regarding the role of METTL3 in drug resistance.

| Cancer Type | Drug | METTL3's Role in Resistance | Reference |

| Gastric Cancer | Oxaliplatin | High METTL3 expression is associated with resistance; knockdown enhances sensitivity by impeding DNA repair. | nih.govfrontiersin.org |

| Lung Adenocarcinoma | Gefitinib | Upregulated METTL3 in resistant tissues; regulates PI3K/AKT pathway via MET. | nih.gov |

| Melanoma | PLX4032 (Vemurafenib) | Upregulated in resistant cells; promotes EGFR translation and rebound activation of the RAF/MEK/ERK pathway. | researchgate.net |

Future Research Directions and Research Tool Applications of Mettl3 in 4

Elucidating Context-Dependent Functions of METTL3 Inhibition

The biological outcomes of METTL3 inhibition are highly dependent on the cellular context. oup.comnih.gov The role of METTL3 and the m6A modification it catalyzes can be either oncogenic or tumor-suppressive, depending on the specific transcripts being targeted in a given cancer type. oup.comnih.gov For instance, in some cancers, METTL3 promotes the translation of oncogenes, while in others, it can enhance the expression of tumor suppressors. nih.gov The cellular environment, including the presence of other interacting proteins and the specific signaling pathways that are active, dictates the ultimate effect of METTL3 activity. nih.gov